molecular formula C13H17NO4 B11717978 ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Katalognummer: B11717978
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: YRXVXNRQMJSHSS-ZROIWOOFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a chemical compound with a complex structure that includes a benzofuran ring, a hydroxyimino group, and an ethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction can produce amino derivatives .

Wissenschaftliche Forschungsanwendungen

Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The benzofuran ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups and the benzofuran ring, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C13H17NO4

Molekulargewicht

251.28 g/mol

IUPAC-Name

ethyl (4Z)-4-hydroxyimino-6,6-dimethyl-5,7-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C13H17NO4/c1-4-17-12(15)8-7-18-10-6-13(2,3)5-9(14-16)11(8)10/h7,16H,4-6H2,1-3H3/b14-9-

InChI-Schlüssel

YRXVXNRQMJSHSS-ZROIWOOFSA-N

Isomerische SMILES

CCOC(=O)C1=COC2=C1/C(=N\O)/CC(C2)(C)C

Kanonische SMILES

CCOC(=O)C1=COC2=C1C(=NO)CC(C2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.